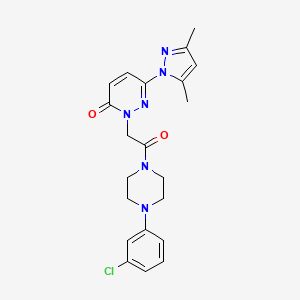![molecular formula C18H23N3O3 B4506360 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B4506360.png)
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)butanamide
Vue d'ensemble
Description
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)butanamide is a useful research compound. Its molecular formula is C18H23N3O3 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.17394160 g/mol and the complexity rating of the compound is 399. The solubility of this chemical has been described as 42.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Urease Inhibition
Research has shown that indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides exhibit potent inhibitory potential against the urease enzyme. These compounds have been identified as competitive inhibitors, demonstrating significant enzyme inhibition, suggesting their potential as valuable therapeutic agents in drug design programs aimed at urease-associated diseases (Nazir et al., 2018).
Antimicrobial Properties
Oxadiazole derivatives have been synthesized and evaluated for their biological properties, including antimicrobial activities. Some derivatives have shown considerable local anesthetic activity alongside their antimicrobial potential, highlighting their dual functional capability in therapeutic applications (Saxena et al., 1984).
Antibacterial Activity
The synthesis of azole derivatives from specific precursors has yielded compounds with good antibacterial activity against selected strains. This suggests the potential for these derivatives to contribute to the development of new antibacterial agents (Tumosienė et al., 2012).
Enzyme Inhibition and Antioxidant Activity
A series of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives have been prepared and screened against the lipoxygenase enzyme, showing moderately good activities. These compounds also exhibited mild cytotoxicity towards cell membranes, indicating their potential as enzyme inhibitors with minimal side effects (Aziz‐ur‐Rehman et al., 2016).
Molecular Wires and Optoelectronic Properties
Research into pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives has contributed to the development of molecular wires with significant stability and optoelectronic properties. These compounds have applications in the development of materials for electronic and photonic devices (Wang et al., 2006).
Anticancer Activity
Substituted 1,3,4-oxadiazolyl tetrahydropyridines have been synthesized and evaluated for their anticancer activities. This research highlights the potential of these derivatives as novel anticancer agents, with modifications on the oxadiazole phenyl ring affecting their biological activities (Redda & Gangapuram, 2007).
Propriétés
IUPAC Name |
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(oxolan-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-13-7-9-14(10-8-13)18-20-17(24-21-18)6-2-5-16(22)19-12-15-4-3-11-23-15/h7-10,15H,2-6,11-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHVAXDXVLOFOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49725278 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopentyl-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4506297.png)

![N-(2-fluorophenyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4506320.png)
![4-methoxy-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B4506332.png)
![1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B4506338.png)
![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4506341.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[4-(4-morpholinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B4506349.png)

![(1-methyl-1H-indol-2-yl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B4506355.png)
![N-methyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-phenylacetamide](/img/structure/B4506367.png)
![ethyl 4-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]-1-piperazinecarboxylate](/img/structure/B4506373.png)
![4-chloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4506379.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide](/img/structure/B4506382.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4506384.png)
